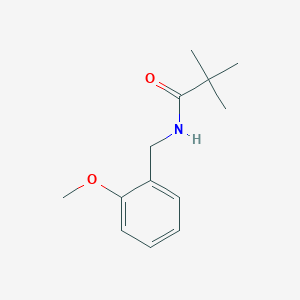
N-(2-methoxybenzyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-2,2-dimethylpropanamide, also known as BMDP, is a novel psychoactive substance that belongs to the cathinone family. BMDP has been found to have potent stimulant effects and has gained popularity among drug users. However, BMDP has also been the subject of scientific research due to its potential therapeutic applications. In
Mecanismo De Acción
N-(2-methoxybenzyl)-2,2-dimethylpropanamide is believed to exert its effects through the inhibition of the reuptake of serotonin and dopamine in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn leads to the potent stimulant effects of this compound. This compound also has affinity for the sigma-1 receptor, which has been implicated in the regulation of mood and anxiety.
Biochemical and physiological effects:
This compound has been found to have potent stimulant effects, including increased energy, euphoria, and increased sociability. This compound has also been found to have antidepressant effects and has been shown to increase levels of serotonin and dopamine in the brain. This compound has also been found to have potential as a treatment for addiction due to its ability to reduce drug-seeking behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxybenzyl)-2,2-dimethylpropanamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in pure form through recrystallization. This compound is also stable under standard laboratory conditions and can be stored for extended periods without degradation. However, this compound is a novel psychoactive substance and its effects on humans are not well understood. Therefore, caution should be exercised when working with this compound in a laboratory setting.
Direcciones Futuras
There are several future directions for research on N-(2-methoxybenzyl)-2,2-dimethylpropanamide. One area of research could focus on the potential therapeutic applications of this compound, including its potential as a treatment for depression and addiction. Another area of research could focus on the mechanism of action of this compound and its effects on the brain. Finally, research could focus on the development of new analogs of this compound with improved therapeutic properties.
Métodos De Síntesis
The synthesis of N-(2-methoxybenzyl)-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanoyl chloride with 2-methoxybenzylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound is relatively simple and can be carried out in a standard laboratory setting.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-2,2-dimethylpropanamide has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to have potent antidepressant effects and has been shown to increase levels of serotonin and dopamine in the brain. This compound has also been found to have potential as a treatment for addiction due to its ability to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)12(15)14-9-10-7-5-6-8-11(10)16-4/h5-8H,9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFHWOBLTIENJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-(2,2,2-trifluoroethyl)-2-pyridinamine](/img/structure/B6053524.png)
![N-(2-chlorophenyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6053526.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B6053534.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6053538.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6053539.png)
![[4-(4-tert-butylphenoxy)but-2-en-1-yl]ethylamine hydrochloride](/img/structure/B6053551.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B6053558.png)
![N-(5-isoxazolylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6053565.png)


![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6053600.png)

![1-[2-(2,4-dimethylphenoxy)propanoyl]azepane](/img/structure/B6053610.png)
